![molecular formula C37H22N2O9 B14372016 15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione CAS No. 91794-12-6](/img/structure/B14372016.png)
15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “15-Methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[107102,608,20014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[107102,608,20014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione” is a complex organic molecule with a unique structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the pentacyclic core and subsequent functionalization. Typical reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure scalability, cost-effectiveness, and safety. This may involve the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions used. These products can be further analyzed using techniques such as NMR, IR, and mass spectrometry.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and properties.
Industry: Use in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to enzymes, receptors, or other biomolecules, leading to modulation of their activity. Detailed studies using techniques such as molecular docking and biochemical assays can provide insights into these interactions.
属性
CAS 编号 |
91794-12-6 |
|---|---|
分子式 |
C37H22N2O9 |
分子量 |
638.6 g/mol |
IUPAC 名称 |
15-methoxy-13-(15-methoxy-13-oxo-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,9,11,14(19),15,17-octaen-9-yl)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,12,14(19),15,17-heptaene-9,10-dione |
InChI |
InChI=1S/C37H22N2O9/c1-39-32-27-18(33(40)37(39)42)11-23-36(48-14-46-23)30(27)15-6-4-8-20(43-2)24(15)28(32)19-12-38-31-26-17(19)10-22-35(47-13-45-22)29(26)16-7-5-9-21(44-3)25(16)34(31)41/h4-12H,13-14H2,1-3H3 |
InChI 键 |
FUSJYHXBRBPYDM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C3=C(C=CC=C3OC)C4=C2C(=CC5=C4OCO5)C(=O)C1=O)C6=CN=C7C8=C(C9=C(C7=O)C(=CC=C9)OC)C1=C(C=C68)OCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


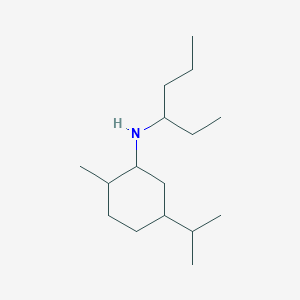
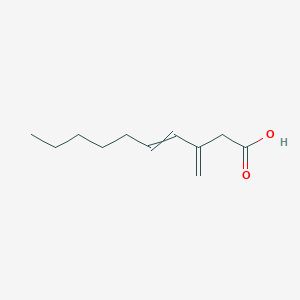
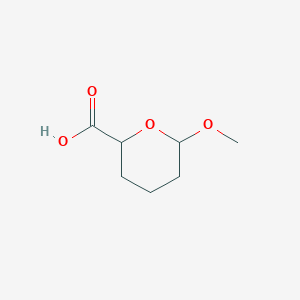
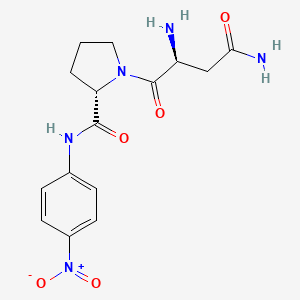
![Dibutyl{3-[chloro(dimethyl)stannyl]propyl}phosphane](/img/structure/B14371966.png)

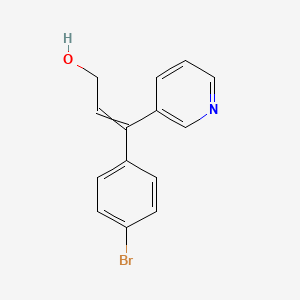


![2-Butenoic acid, 4-[(3-iodophenyl)amino]-4-oxo-, (Z)-](/img/structure/B14371984.png)
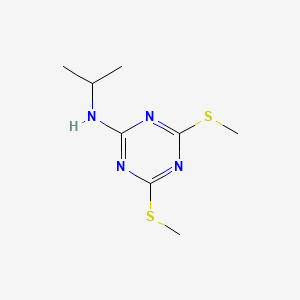

![1-Chloro-2-[(2,3-dimethoxypropoxy)methyl]-3-fluorobenzene](/img/structure/B14372003.png)

